Cas no 2171282-11-2 ((2S)-2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidobutanoic acid)

(2S)-2-7-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)heptanamidobutanoic acid is an Fmoc-protected amino acid derivative used primarily in peptide synthesis. The Fmoc group provides selective protection for the amine functionality, enabling controlled deprotection under mild basic conditions without affecting other sensitive moieties. The heptanamido spacer enhances solubility and flexibility, facilitating efficient coupling in solid-phase peptide synthesis (SPPS). This compound is particularly valuable for introducing non-natural amino acids or tailored linkers into peptide chains. Its high purity and stability ensure reliable performance in automated synthesis applications. The chiral center at the (2S)-position maintains stereochemical integrity, critical for producing biologically active peptides with precise configurations.
(2S)-2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidobutanoic acid structure
2171282-11-2 structure
Product Name:(2S)-2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidobutanoic acid
CAS No:2171282-11-2
MF:C26H32N2O5
MW:452.542687416077
CID:5993060
PubChem ID:165503133
Update Time:2025-08-04

(2S)-2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidobutanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidobutanoic acid
    • EN300-1490618
    • (2S)-2-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]butanoic acid
    • 2171282-11-2
    • Inchi: 1S/C26H32N2O5/c1-2-23(25(30)31)28-24(29)15-5-3-4-10-16-27-26(32)33-17-22-20-13-8-6-11-18(20)19-12-7-9-14-21(19)22/h6-9,11-14,22-23H,2-5,10,15-17H2,1H3,(H,27,32)(H,28,29)(H,30,31)/t23-/m0/s1
    • InChI Key: IBIYICAMTXDEDK-QHCPKHFHSA-N
    • SMILES: O(C(NCCCCCCC(N[C@H](C(=O)O)CC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 452.23112213g/mol
  • Monoisotopic Mass: 452.23112213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 13
  • Complexity: 633
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 105Ų

(2S)-2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidobutanoic acid Pricemore >>

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Additional information on (2S)-2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidobutanoic acid

Introduction to (2S)-2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidobutanoic Acid (CAS No. 2171282-11-2)

(2S)-2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidobutanoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number CAS No. 2171282-11-2, is a complex molecule with a unique structural framework that makes it of considerable interest for various biochemical applications. The presence of a fluorenylmethoxycarbonyl (Fmoc) group and an amino acid-based backbone suggests potential utility in the synthesis of peptide mimetics and other therapeutic agents.

The molecular structure of (2S)-2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidobutanoic acid consists of a seven-membered amide linkage connected to a butanoic acid moiety, with the stereochemistry at the second carbon position being specifically the S-isomer. This configuration is critical for its biological activity, as stereochemical purity can greatly influence the efficacy and selectivity of pharmacological compounds. The Fmoc group, commonly used in solid-phase peptide synthesis, adds an additional layer of functionality that can be exploited for further derivatization and modification.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The unique structural features of (2S)-2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidobutanoic acid make it a promising candidate for such applications. For instance, its amide backbone suggests potential utility in the design of protease inhibitors, which are crucial in treating conditions like cancer, inflammation, and infectious diseases. The fluorenylmethoxycarbonyl group also provides a handle for further chemical modifications, allowing researchers to tailor the compound's properties to specific biological targets.

One of the most exciting areas of research involving this compound is its potential application in drug discovery and development. The ability to incorporate fluorinated aromatic groups into bioactive molecules has been shown to enhance their metabolic stability and binding affinity to biological targets. This is particularly relevant in the context of developing small-molecule drugs that can interact with proteins or nucleic acids in a highly specific manner. The stereochemical purity of (2S)-2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidobutanoic acid ensures that it can be effectively incorporated into peptide-based therapeutics without unwanted side effects.

Furthermore, the compound's structural complexity allows for multiple points of interaction with biological systems, which can be leveraged to develop multi-target drugs. Such drugs have the potential to address complex diseases more effectively by simultaneously modulating several pathways involved in disease progression. The Fmoc group, in particular, has been widely used in peptide synthesis due to its stability and ease of removal under specific conditions. This makes (2S)-2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidobutanoic acid a valuable building block for constructing more complex molecules with tailored biological activities.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as chiral resolution and protecting group strategies, is essential to achieve the desired stereochemical configuration. These synthetic challenges highlight the need for expertise in organic chemistry and medicinal chemistry to successfully develop this type of compound for therapeutic applications.

In conclusion, (2S)-2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidobutanoic acid (CAS No. 2171282-11-2) represents a significant advancement in the field of pharmaceutical research. Its unique structural features and potential biological activities make it a promising candidate for further development into novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of the most challenging diseases faced by humanity today.

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